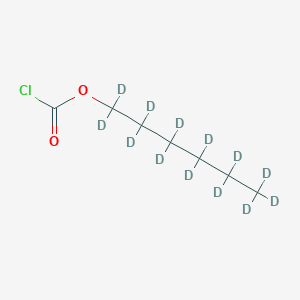

Hexyl chlorocarbonate-d13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H13ClO2 |

|---|---|

Poids moléculaire |

177.71 g/mol |

Nom IUPAC |

1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl carbonochloridate |

InChI |

InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 |

Clé InChI |

KIWBRXCOTCXSSZ-UTBWLCBWSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl |

SMILES canonique |

CCCCCCOC(=O)Cl |

Origine du produit |

United States |

Foundational & Exploratory

Hexyl Chlorocarbonate-d13: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl chlorocarbonate-d13 is the deuterium-labeled form of hexyl chlorocarbonate. In this isotopologue, the thirteen hydrogen atoms on the hexyl group are replaced with deuterium (B1214612). This stable isotope-labeled compound serves as a crucial tool in analytical chemistry, particularly in quantitative analyses using mass spectrometry and nuclear magnetic resonance spectroscopy. Its primary application is as an internal standard in research and drug development, where precise quantification of target analytes is essential. Deuterium labeling provides a distinct mass shift from the endogenous, non-labeled counterpart, allowing for accurate differentiation and quantification while maintaining nearly identical chemical and physical properties.[1][2]

Chemical and Physical Properties

This compound is a deuterated derivative of hexyl chlorocarbonate, a reactive compound used as a derivatizing agent. The introduction of thirteen deuterium atoms significantly increases its molecular weight, which is a key feature for its use as an internal standard in mass spectrometry.

| Property | Value | Reference |

| Chemical Formula | C₇D₁₃ClO₂ | [1] |

| Molecular Weight | 177.71 g/mol | [1] |

| CAS Number | 2708278-38-8 | [1] |

| Isotopic Purity | ≥ 98 atom % D | |

| Chemical Purity | ≥ 98% | |

| Appearance | Liquid | |

| Unlabeled CAS | 6092-54-2 | [1] |

Synthesis

The synthesis of this compound typically involves a two-step process. The first step is the synthesis of deuterated hexanol (hexanol-d13). This can be achieved through various methods, such as the reduction of a deuterated hexanoic acid derivative. The resulting deuterated hexanol is then reacted with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, to yield this compound. Careful control of reaction conditions is necessary to ensure high purity and yield.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

As a derivatizing agent, its unlabeled counterpart, hexyl chlorocarbonate, is used to improve the chromatographic properties and mass spectrometric detection of various polar analytes, including amino acids, neurotransmitters, and pharmaceuticals. In such applications, this compound can be used as an internal standard to correct for variability in the derivatization reaction and sample analysis.

Experimental Protocols

The following is a generalized experimental protocol for the use of this compound as an internal standard for the quantification of a target analyte in a biological matrix using GC-MS. This protocol is representative and may require optimization for specific applications.

Sample Preparation and Derivatization

-

Sample Collection: Collect the biological sample (e.g., plasma, urine, tissue homogenate) according to standard procedures.

-

Internal Standard Spiking: Add a known amount of this compound solution (in an appropriate solvent) to the sample.

-

Analyte Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.

-

Derivatization:

-

Adjust the pH of the extract to basic conditions (pH ~9) using a suitable buffer.

-

Add a solution of hexyl chlorocarbonate (non-labeled) to derivatize the target analyte. The reaction is typically rapid and can be performed at room temperature.

-

Vortex or shake the mixture to ensure complete reaction.

-

-

Extraction of Derivatives: Extract the derivatized analyte and the internal standard into an organic solvent (e.g., hexane, ethyl acetate).

-

Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection Mode: Splitless injection.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: An initial temperature of 60-80 °C, followed by a temperature ramp to 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor characteristic ions for the derivatized analyte and this compound.

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks corresponding to the derivatized analyte and this compound.

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. Process these standards in the same manner as the samples. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Quantification: Determine the concentration of the analyte in the samples by interpolating the peak area ratio from the calibration curve.

Analytical Data

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak and fragmentation pattern shifted by +13 m/z units compared to its non-deuterated analog. The fragmentation of chloroformates is characterized by the loss of the chlorine atom and subsequent fragmentation of the alkyl chain.

Expected Fragmentation Pattern for this compound:

Based on the fragmentation of hexyl chlorocarbonate, the following key fragments are expected for the d13 analog:

| m/z (relative abundance) | Fragment |

| 178/180 | [C₇D₁₃ClO₂]⁺ (Molecular ion) |

| 143 | [C₇D₁₃O₂]⁺ |

| 97 | [C₆D₁₃]⁺ |

| 83 | [C₅D₁₁]⁺ |

| 69 | [C₄D₉]⁺ |

| 55 | [C₃D₇]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a ¹H NMR spectrum, this compound will show a significant reduction or absence of signals in the regions corresponding to the hexyl group protons (typically 0.9-4.2 ppm). Any residual proton signals in these regions would be due to incomplete deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the seven carbon atoms. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated compound. The carbonyl carbon signal will remain a singlet.

Visualizations

Caption: Experimental workflow for quantitative analysis using this compound.

Caption: Logical relationship for quantification using an internal standard.

References

An In-depth Technical Guide to Hexyl Chlorocarbonate-d13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Hexyl chlorocarbonate-d13, a deuterated analog of hexyl chlorocarbonate. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of drug discovery, metabolism, and pharmacokinetics.

Introduction

This compound is a stable isotope-labeled compound used primarily as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference from the endogenous or unlabeled compound, allowing for precise quantification in complex biological matrices. The potential for deuterium substitution to affect the pharmacokinetic and metabolic profiles of drugs has also made such compounds valuable tools in pharmaceutical research.[1]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart, hexyl chlorocarbonate.

Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7D13ClO2 | [1] |

| Molecular Weight | 177.71 g/mol | [1][2] |

| CAS Number | 2708278-38-8 | [1][2] |

| Synonyms | Hexyl chloroformate-d13, Hexyloxycarbonyl-d13 chloride, n-Hexyl-d13 Chloroformate | [1][2] |

| Isotopic Enrichment | ≥ 98 atom % D | [2][3] |

| Chemical Purity | min 98% | [3] |

| SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(Cl)=O | [1] |

| Storage Conditions | Store refrigerated (+4°C) | [2][3] |

| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years. | [2] |

Properties of Non-Deuterated Hexyl Chlorocarbonate

| Property | Value | Unit | Source(s) |

| Molecular Formula | C7H13ClO2 | [4][5][6] | |

| Molecular Weight | 164.63 g/mol | [4][5][6] | |

| CAS Number | 6092-54-2 | [1][2][4][5][6] | |

| Appearance | Colorless liquid | [5] | |

| Density | 1.007 | g/mL at 25 °C | |

| Boiling Point | 60-61 | °C at 7 mmHg | [5] |

| Refractive Index | n20/D 1.424 | ||

| Vapor Pressure | 0.06 | psi at 20 °C | |

| Flash Point | 62 | °C | [7] |

| Storage Temperature | 2-8 | °C |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, a general method for the synthesis of the non-deuterated analog, n-hexyl chloroformate, is outlined below. This can serve as a basis for the potential synthesis of the deuterated compound, likely by substituting n-hexanol with its deuterated equivalent, n-hexanol-d13.

General Synthesis of n-Hexyl Chloroformate

The synthesis of n-hexyl chloroformate is typically achieved through the reaction of n-hexyl alcohol with an excess of phosgene (B1210022) at low temperatures.[5]

Reaction:

Procedure:

-

Anhydrous n-hexyl alcohol is added to a reaction vessel.

-

The vessel is cooled to a low temperature, typically around -15°C.

-

A molar excess of dry, chlorine-free phosgene is slowly introduced into the reaction vessel while maintaining the low temperature.

-

After the addition of phosgene is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of time to ensure the reaction goes to completion.

-

Excess phosgene and hydrogen chloride are removed by purging with an inert gas, such as nitrogen.

-

The resulting n-hexyl chloroformate product can then be purified by distillation under reduced pressure.

Note: This is a generalized procedure. Specific reaction conditions, such as the exact temperature, reaction time, and purification method, may vary. The synthesis of the deuterated analog would require the use of n-hexanol-d14 as the starting material.

Applications and Workflows

The primary application of this compound is as an internal standard in quantitative analytical methods. The following diagram illustrates a typical workflow for its use in a GC-MS or LC-MS experiment.

Caption: Workflow for quantitative analysis using an internal standard.

Safety and Handling

Hexyl chlorocarbonate and its deuterated analog are considered hazardous chemicals. They are corrosive and can cause severe skin burns and eye damage.[5][7] Inhalation may be fatal.[5][7] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

This compound is a valuable tool for researchers and scientists in the field of drug development and analytical chemistry. Its well-defined chemical properties and high isotopic purity make it an excellent internal standard for accurate and precise quantification of the corresponding non-deuterated analyte in various biological matrices. While specific synthesis protocols for the deuterated form are proprietary, the general synthetic route for chloroformates provides a foundational understanding of its production. Proper handling and storage are essential to ensure the safety of laboratory personnel and the integrity of the compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. n-Hexyl-d13 Chloroformate | LGC Standards [lgcstandards.com]

- 4. Hexyl chloroformate (CAS 6092-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hexyl chloroformate [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

In-Depth Technical Guide to Hexyl Chlorocarbonate-d13

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 2708278-38-8

Introduction

Hexyl chlorocarbonate-d13 is the deuterium-labeled form of hexyl chlorocarbonate.[1] It serves as a crucial tool in analytical chemistry, particularly in quantitative analyses using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its primary application is as an internal standard, where its distinct mass allows for precise quantification of the corresponding non-labeled analyte. This technical guide provides a comprehensive overview of this compound, its properties, and its application in bioanalytical method development, tailored for professionals in research and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇D₁₃ClO₂ | [1] |

| Molecular Weight | 177.71 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 60-61 °C at 7 mmHg | [2] |

| Density | ~1.007 g/mL at 25 °C | |

| Refractive Index | ~1.4240 at 20 °C | [2] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | |

| Unlabeled CAS Number | 6092-54-2 | [4] |

Applications in Quantitative Analysis

Hexyl chlorocarbonate is a versatile derivatizing agent used to enhance the volatility and chromatographic properties of polar analytes, making them amenable to GC-MS analysis. It reacts with functional groups such as amines and hydroxyls to form stable carbamates and carbonates, respectively.[5]

The deuterated form, this compound, is an ideal internal standard for these methods. By adding a known amount of the labeled standard to a sample at the beginning of the workflow, any variability or loss during sample preparation, derivatization, and analysis affects both the analyte and the internal standard equally. This allows for accurate and precise quantification of the analyte of interest.

A prime example of its application is in the determination of drug metabolites in biological matrices, such as the analysis of benzoylecgonine (B1201016) (a cocaine metabolite) in urine.[6][7][8]

Quantitative Method Performance

The following table summarizes the performance characteristics of a validated method for the determination of benzoylecgonine in urine using hexyl chlorocarbonate derivatization and GC-MS, which is representative of the performance achievable with this reagent.

| Parameter | Result |

| Linearity Range | 0.10 to 20.0 µg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Intra-day Precision (RSD) | 8.8% at 0.30 µg/mL6.8% at 17 µg/mL |

| Inter-day Precision (RSD) | ≤3.3% |

| Limit of Detection (LOD) | 0.03 µg/mL (S/N = 3) |

(Data sourced from a study on benzoylecgonine analysis using hexyl chloroformate derivatization.[6][7][8])

Experimental Protocol: Quantitative Analysis of a Drug Metabolite in Urine by GC-MS

This protocol provides a detailed methodology for the derivatization of a hypothetical polar drug metabolite containing a secondary amine functional group in a urine matrix, using Hexyl chlorocarbonate for derivatization and its d13-labeled counterpart as an internal standard. This protocol is adapted from established methods for similar analytes.[6][7][8]

1. Materials and Reagents

-

Urine sample

-

Analyte reference standard

-

Hexyl chlorocarbonate

-

This compound (Internal Standard)

-

Acetonitrile

-

Water (HPLC-grade)

-

Hexanol

-

2-dimethylaminopyridine

-

Solid Phase Microextraction (SPME) fiber (e.g., 100 µm polydimethylsiloxane)

-

GC-MS system

2. Preparation of Solutions

-

Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL) for spiking into samples.

-

Derivatization Reagent Mixture: Prepare a mixture of acetonitrile:water:hexanol:2-dimethylaminopyridine in a 5:2:2:1 v/v ratio.

3. Sample Preparation and Derivatization

-

To 1 mL of the urine sample in a glass vial, add a known amount of the this compound internal standard spiking solution.

-

Add 12 µL of hexyl chlorocarbonate and 70 µL of the derivatization reagent mixture to the urine sample.

-

Sonicate the mixture for 3 minutes to facilitate the derivatization reaction.

-

Following sonication, transfer a 250 µL aliquot of the reaction mixture to a new vial for SPME.

4. Solid Phase Microextraction (SPME)

-

Expose the SPME fiber to the headspace of the 250 µL aliquot from the previous step.

-

Allow for an optimized extraction time for the derivatized analyte and internal standard to adsorb to the fiber.

-

After extraction, retract the fiber and immediately transfer it to the GC-MS injector.

5. GC-MS Analysis

-

Injector: Operate in splitless mode.

-

Column: Use a suitable capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25-µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 140°C at 10°C/min.

-

Ramp 2: Increase to 240°C at 4°C/min.

-

Ramp 3: Increase to 280°C at 10°C/min, hold for 3 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Operate in Electron Ionization (EI) mode.

-

Acquire data in Selected Ion Monitoring (SIM) mode for the characteristic ions of the derivatized analyte and the this compound derivatized internal standard.

-

6. Data Analysis

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

The following diagrams illustrate the derivatization reaction and the overall experimental workflow.

Caption: Derivatization of an analyte with hexyl chlorocarbonate.

Caption: Experimental workflow for bioanalytical quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. n-Hexyl-d13 Chloroformate | LGC Standards [lgcstandards.com]

- 5. framochem.com [framochem.com]

- 6. Aqueous phase hexylchloroformate derivatization and solid phase microextraction: determination of benzoylecgonine in urine by gas chromatography-quadrupole ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 8. dl.astm.org [dl.astm.org]

An In-depth Technical Guide on n-Hexyl-d13 Chloroformate

This technical guide provides a comprehensive overview of n-Hexyl-d13 chloroformate, a deuterated analog of n-hexyl chloroformate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds for quantitative analysis. This document details the physicochemical properties, a representative experimental protocol for its application, and a workflow diagram for clarity.

Core Physicochemical Data

n-Hexyl-d13 chloroformate is primarily used as an internal standard in analytical methodologies, particularly in mass spectrometry-based quantification assays. Its 13 deuterium (B1214612) atoms provide a distinct mass shift from the unlabeled endogenous or target analytes, enabling precise and accurate measurement. The key quantitative properties of n-Hexyl-d13 chloroformate and its unlabeled counterpart are summarized below.

| Property | n-Hexyl-d13 Chloroformate | n-Hexyl Chloroformate |

| Molecular Formula | C₇D₁₃ClO₂ | C₇H₁₃ClO₂[1][2] |

| Molecular Weight | 177.71 g/mol [3][4][5] | 164.63 g/mol [1][2][6] |

| Isotopic Enrichment | 98 atom % D[3][4] | Not Applicable |

| CAS Number | 2708278-38-8[3][4] | 6092-54-2[1][2][6] |

Application in Analytical Chemistry: Experimental Protocol

n-Hexyl chloroformate is a well-known derivatizing agent used to improve the chromatographic properties and mass spectrometric detection of various analytes, especially those containing primary and secondary amine functional groups.[7][8] The reaction yields stable n-hexyl carbamates. The deuterated form, n-Hexyl-d13 chloroformate, is an ideal internal standard for such assays, as it undergoes the same derivatization reaction and exhibits similar chromatographic behavior to the analyte, while being clearly distinguishable by its mass.

Below is a detailed experimental protocol for the derivatization of a hypothetical primary amine analyte in a biological matrix (e.g., plasma) for quantification by Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify a primary amine analyte in a plasma sample using n-Hexyl-d13 chloroformate as an internal standard.

Materials:

-

Plasma sample containing the analyte

-

n-Hexyl-d13 chloroformate (Internal Standard, IS) solution (100 ng/mL in acetonitrile)

-

n-Hexyl chloroformate derivatizing reagent (10 mg/mL in acetonitrile)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid

-

Deionized water

-

Sodium carbonate buffer (0.1 M, pH 9.5)

-

Vortex mixer

-

Centrifuge

-

LC-MS system

Methodology:

-

Sample Preparation:

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the n-Hexyl-d13 chloroformate internal standard solution (100 ng/mL) to the plasma sample.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

-

Derivatization Reaction:

-

Add 100 µL of the sodium carbonate buffer (pH 9.5) to the supernatant.

-

Add 50 µL of the n-hexyl chloroformate derivatizing reagent.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 50°C for 15 minutes.

-

After incubation, add 10 µL of formic acid to quench the reaction.

-

-

Final Sample Preparation for LC-MS:

-

Evaporate the sample to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 1 minute to ensure complete dissolution.

-

Transfer the final solution to an autosampler vial for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject 5 µL of the prepared sample into the LC-MS system.

-

Perform chromatographic separation on a suitable C18 column.

-

Detect the derivatized analyte and the derivatized internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The mass transitions will be specific for the n-hexyl carbamate (B1207046) derivative of the analyte and its deuterated counterpart.

-

Synthesis Overview and Reaction Pathway

The synthesis of n-hexyl chloroformate is typically achieved by reacting n-hexanol with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene.[9][10][11] The reaction for the deuterated analog follows the same principle, using deuterated n-hexanol (n-hexanol-d13) as the starting material.

The general reaction is: CD₃(CD₂)₅OD + COCl₂ → CD₃(CD₂)₅OCOCl + HCl

This process must be conducted with care due to the high toxicity of phosgene.[12] A modern, safer laboratory approach might involve the in situ generation of phosgene from chloroform.[13]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described in Section 2 for the quantification of a primary amine analyte using n-Hexyl-d13 chloroformate.

Caption: Workflow for analyte quantification using n-Hexyl-d13 chloroformate.

References

- 1. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. n-Hexyl-d13 Chloroformate | LGC Standards [lgcstandards.com]

- 5. n-Hexyl-d13 Chloroformate, CDN 0.5 g | Buy Online | CDN | Fisher Scientific [fishersci.es]

- 6. n-Hexylchloroformate [lanxess.com]

- 7. framochem.com [framochem.com]

- 8. N Hexyl Chloroformate Manufacturer From Hyderabad, Telangana, India - Latest Price [vvrorganics.co.in]

- 9. Method for synthesizing n-hexyl chloroformate by phosgene method - Eureka | Patsnap [eureka.patsnap.com]

- 10. guidechem.com [guidechem.com]

- 11. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]

- 12. n-Hexyl chloroformate - Hazardous Agents | Haz-Map [haz-map.com]

- 13. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

An In-depth Technical Guide to the Synthesis of Deuterium-Labeled Hexyl Chlorocarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of deuterium-labeled hexyl chlorocarbonate. The strategic incorporation of deuterium (B1214612) into molecules is a powerful tool in drug development, offering the potential to enhance pharmacokinetic profiles by altering metabolic pathways.[1][2][3] This document outlines a robust two-step synthetic route, commencing with the selective deuteration of n-hexanol at the alpha position, followed by its conversion to the target chlorocarbonate. Detailed experimental protocols, quantitative data, and a visual representation of the workflow are provided to facilitate replication and adaptation in a research setting.

Introduction to Deuterium Labeling in Drug Discovery

Deuterium, a stable isotope of hydrogen, has garnered significant interest in medicinal chemistry.[4][5] Replacing hydrogen with deuterium at specific molecular sites can lead to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This difference in bond strength can manifest as a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of this bond is slowed.[6] In the context of drug metabolism, if a C-H bond is cleaved in the rate-determining step of a metabolic pathway, its replacement with a C-D bond can lead to a reduced rate of metabolism.[3] This can result in improved pharmacokinetic properties, such as increased drug exposure and a longer half-life, potentially leading to lower or less frequent dosing regimens.[2][3]

Hexyl chlorocarbonate serves as a versatile reagent in organic synthesis, and its deuterium-labeled analogue can be employed to introduce a deuterated hexyl moiety into a larger drug molecule, particularly at a site susceptible to metabolic oxidation.

Synthetic Pathway Overview

The synthesis of α,α-dideuterio-hexyl chlorocarbonate is proposed as a two-step process:

-

Iridium-Catalyzed α-Deuteration of n-Hexanol: n-Hexanol is selectively deuterated at the C1 position using an iridium catalyst with deuterium oxide (D₂O) as the deuterium source. This method is advantageous for its high selectivity for the α-position of primary alcohols.[7][8][9]

-

Conversion to Hexyl Chlorocarbonate: The resulting α,α-dideuterio-n-hexanol is then reacted with a phosgene (B1210022) equivalent, such as triphosgene (B27547), to yield the desired α,α-dideuterio-hexyl chlorocarbonate. The use of triphosgene offers a safer and more manageable alternative to gaseous phosgene.[10]

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for deuterium-labeled hexyl chlorocarbonate.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| n-Hexanol | Hexan-1-ol | C₆H₁₄O | 102.17 | 157.6 | 0.814 | 1.418 |

| α,α-dideuterio-n-hexanol | Hexan-1,1-d₂-ol | C₆H₁₂D₂O | 104.19 | ~157.6 | ~0.827 | Not Reported |

| Triphosgene | Bis(trichloromethyl) carbonate | C₃Cl₆O₃ | 296.75 | 203-206 (decomposes) | 1.63 (solid) | Not Applicable |

| Hexyl Chlorocarbonate | Hexyl carbonochloridate | C₇H₁₃ClO₂ | 164.63 | 60-61 @ 7 mmHg[11] | 1.007[11] | 1.424[11] |

| α,α-dideuterio-hexyl chlorocarbonate | Hexyl-1,1-d₂ carbonochloridate | C₇H₁₁D₂ClO₂ | 166.64 | ~60-61 @ 7 mmHg | ~1.019 | Not Reported |

Table 2: Representative Reaction Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Expected Isotopic Purity (%) |

| α-Deuteration | n-Hexanol, Iridium catalyst, D₂O | D₂O | 100-120 | 12-24 | 85-95 | >98 |

| Chloroformylation | α,α-dideuterio-n-hexanol, Triphosgene, Pyridine | Dichloromethane (B109758) | 0 to 25 | 2-4 | 80-90 | >98 |

Note: Expected yields and isotopic purity are estimates based on literature reports for similar transformations and may vary depending on specific experimental conditions.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Triphosgene is a toxic substance and should be handled with extreme care. It is a safer alternative to phosgene gas but still requires cautious handling.

Protocol 1: Synthesis of α,α-dideuterio-n-hexanol

This protocol is adapted from the general procedure for iridium-catalyzed α-deuteration of primary alcohols.[7][8][9]

-

Materials and Reagents:

-

n-Hexanol (1.0 eq)

-

[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer, 0.5-1.0 mol%)

-

Suitable ligand (e.g., bipyridine-based ligand, 1.0-2.0 mol%)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous sodium carbonate (Na₂CO₃, optional, as a base)

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add [Ir(cod)Cl]₂ and the bipyridine-based ligand under an inert atmosphere (e.g., argon or nitrogen).

-

Add D₂O to the flask to dissolve the catalyst and ligand.

-

Add n-hexanol to the reaction mixture. If a basic condition is desired, add anhydrous sodium carbonate.

-

Seal the flask and heat the mixture in an oil bath at 100-120 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR spectroscopy to observe the disappearance of the signal corresponding to the α-protons of n-hexanol.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with diethyl ether or dichloromethane (3 x volume of D₂O).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain pure α,α-dideuterio-n-hexanol.

-

-

Characterization:

-

¹H NMR: The spectrum should show the absence or significant reduction of the triplet corresponding to the -CH₂-OH protons.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated alcohol (m/z = 104.19).

-

Protocol 2: Synthesis of α,α-dideuterio-hexyl chlorocarbonate

This protocol utilizes triphosgene for the chloroformylation of the deuterated alcohol.[10][12]

-

Materials and Reagents:

-

α,α-dideuterio-n-hexanol (1.0 eq)

-

Triphosgene (bis(trichloromethyl) carbonate, 0.4 eq)

-

Pyridine (1.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve α,α-dideuterio-n-hexanol and pyridine in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene in anhydrous dichloromethane.

-

Slowly add the triphosgene solution to the alcohol solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of pyridinium (B92312) hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude α,α-dideuterio-hexyl chlorocarbonate by vacuum distillation.

-

-

Characterization:

-

¹H NMR: The spectrum should confirm the presence of the hexyl chain protons, with the signal for the α-protons being absent.

-

¹³C NMR: The spectrum will show the characteristic carbonyl carbon signal of the chlorocarbonate group.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in the chlorocarbonate group should be observed around 1775 cm⁻¹.[13]

-

Mass Spectrometry: The mass spectrum will confirm the molecular weight of the deuterated final product (m/z = 166.64).

-

Logical Relationships in Synthesis and Analysis

The successful synthesis and characterization of deuterium-labeled hexyl chlorocarbonate rely on a series of logical steps and analytical confirmations.

Caption: Logical flow from synthesis to analytical confirmation.

References

- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 2. [PDF] Iridium-catalyzed α-selective deuteration of alcohols | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. HEXYL CHLOROFORMATE synthesis - chemicalbook [chemicalbook.com]

- 13. Hexyl chloroformate [webbook.nist.gov]

In-Depth Technical Guide to the Physical Properties of Hexyl Chlorocarbonate-d13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Hexyl chlorocarbonate-d13. Due to the limited availability of experimental data for the deuterated isotopologue, this document presents data for the non-deuterated form, Hexyl chlorocarbonate, as a close analogue, alongside the calculated molecular weight for the d13 version. Detailed experimental protocols for determining key physical properties are also provided, which can be applied to this compound.

Core Physical Properties

The following table summarizes the available quantitative data for Hexyl chlorocarbonate and its deuterated form. It is important to note that properties such as boiling point, density, and refractive index are expected to be slightly different for the deuterated compound due to the increased mass of deuterium (B1214612) compared to protium.

| Physical Property | Hexyl chlorocarbonate | This compound |

| Molecular Formula | C₇H₁₃ClO₂ | C₇D₁₃ClO₂ |

| Molecular Weight | 164.63 g/mol | 177.71 g/mol |

| Boiling Point | 60-61 °C at 7 mmHg | No data available |

| Density | 1.007 g/mL at 25 °C | No data available |

| Refractive Index | 1.424 at 20 °C | No data available |

Experimental Protocols

Synthesis of this compound (Representative Protocol)

Objective: To synthesize this compound by reacting hexan-d13-ol with a phosgene (B1210022) equivalent.

Materials:

-

Hexan-d13-ol

-

Triphosgene (B27547) (as a safer substitute for phosgene gas)

-

Anhydrous pyridine (B92270)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

A solution of hexan-d13-ol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane is added dropwise to the stirred alcohol solution over a period of 30-60 minutes.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is quenched by the slow addition of cold water.

-

The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Determination of Physical Properties

The following are standard laboratory procedures for the determination of boiling point, density, and refractive index for a liquid compound like this compound.

1. Boiling Point Determination (Micro-scale Method)

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil or silicone oil), and a heat source.

-

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing the heating oil.

-

The Thiele tube is gently heated.

-

A stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.

-

The temperature at which a rapid and continuous stream of bubbles emerges is noted.

-

The heat source is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

2. Density Determination

-

Apparatus: Pycnometer (density bottle) of a known volume, analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3. Refractive Index Determination

-

Apparatus: Abbe refractometer, dropper, and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard liquid of known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the prism using a clean dropper.

-

The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

-

Visualizations

The following diagrams illustrate the general workflow for the synthesis and physical property determination of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Experimental workflow for determining the physical properties of a liquid compound.

An In-depth Technical Guide to the Safety of Hexyl Chlorocarbonate-d13

Disclaimer: This document provides a summary of safety information for Hexyl chlorocarbonate-d13. The safety data presented is primarily based on the non-deuterated analogue, Hexyl chlorocarbonate, as specific comprehensive safety studies on the deuterated compound are not widely available. The toxicological and chemical properties are expected to be nearly identical due to the similarity in their chemical structures. Researchers and drug development professionals should always consult the most recent and specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Section 1: Chemical Identification and Physical Properties

This compound is the deuterium-labeled version of Hexyl chlorocarbonate. It is primarily used as an internal standard in analytical chemistry for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] The physical and chemical properties are crucial for safe handling and storage.

| Property | Value |

| Chemical Formula | C₇D₁₃ClO₂ |

| Molecular Weight | 177.71 g/mol [2] |

| CAS Number | 2708278-38-8[1][2] |

| Appearance | Clear, colorless liquid[3] |

| Boiling Point | 60-61 °C at 7 mmHg[3][4] |

| Density | 1.007 g/mL at 25 °C[3][4] |

| Vapor Pressure | 3.1 mmHg[3] |

| Flash Point | 61 °C (143 °F)[3] |

| Refractive Index | 1.4240 at 20 °C/D[3] |

| Solubility | Soluble in usual organic solvents (acetone, chloroform, toluene, THF). Reacts with water.[5] |

| Isotopic Enrichment | 98 atom % D[2] |

Section 2: Hazard Identification and GHS Classification

Hexyl chlorocarbonate is classified as a hazardous chemical. The GHS classification indicates that it is highly toxic and corrosive.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 2 & 3 | H300: Fatal if swallowed, H301: Toxic if swallowed[3][6] |

| Acute Toxicity, Dermal | Category 2 & 3 | H310: Fatal in contact with skin, H311: Toxic in contact with skin[3][6] |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled[3][6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[3][6] |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals[6] |

Hazard Pictograms:

-

Skull and Crossbones

-

Corrosion

Section 3: Experimental Protocols and Toxicological Information

Acute Toxicity: An experimental study on mice indicated that the approximate lethal dose for intraperitoneal injections was less than 1 mg/kg to more than 15 ml/kg.[3]

Toxicological Effects:

-

Dermatotoxin: Causes skin burns.[3]

-

Lacrimator: Irritates the eyes and induces tearing.[3]

-

Toxic Pneumonitis: Inhalation can induce inflammation of the lungs.[3]

Section 4: Safe Handling and Storage

Proper handling and storage are critical to minimize the risks associated with this compound.

Handling:

-

Use only under a chemical fume hood.[7]

-

Wear personal protective equipment (PPE), including chemically resistant gloves, safety goggles, and a face shield.[7][8]

-

Keep away from open flames, hot surfaces, and sources of ignition.[7][8]

-

Use spark-proof tools and explosion-proof equipment.[7]

-

Do not allow contact with water, as it hydrolyzes to produce hydrochloric acid, hexanol, and carbon dioxide.[5][7]

Storage:

-

Store refrigerated.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[7][8]

Section 5: First-Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][8] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance.[7][8] |

Section 6: Accidental Release Measures

In the event of a spill, appropriate procedures must be followed to prevent exposure and environmental contamination.

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Remove all sources of ignition.[7]

-

Environmental Precautions: Prevent the product from entering drains.

-

Methods for Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal. Do not expose the spill to water.[7]

Section 7: Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. framochem.com [framochem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

In-Depth Technical Guide to the Commercial Availability of Hexyl Chlorocarbonate-d13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key characteristics of Hexyl chlorocarbonate-d13. This deuterated analog of hexyl chlorocarbonate is a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.

Commercial Availability

This compound is available from a number of specialized chemical suppliers that focus on isotopically labeled compounds. The product is typically offered with high isotopic enrichment and chemical purity. Below is a summary of the offerings from prominent suppliers.

| Supplier | Product Number | Isotopic Enrichment | Chemical Purity | Available Quantities | CAS Number |

| C/D/N Isotopes | D-7631 | 98 atom % D[1] | Not specified | 0.25 g, 0.5 g[1] | 2708278-38-8[1] |

| MedChemExpress | HY-I0357S | Not specified | Not specified | 1 mg, 5 mg | 2708278-38-8[2] |

| LGC Standards | CDN-D-7631 | 98 atom % D | min 98% | 0.25 g, 0.5 g[3] | 2708278-38-8[3] |

| Santa Cruz Biotechnology | sc-223457 | Not specified | Not specified | Not specified | 6092-54-2 (unlabeled)[4] |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are proprietary to the manufacturers, the general synthetic route involves the reaction of deuterated n-hexanol (n-hexanol-d13) with a phosgenating agent. The most common laboratory and industrial method for the preparation of chloroformates is the reaction of an alcohol with phosgene (B1210022) or a phosgene equivalent.[5] A safer and more convenient alternative to gaseous phosgene is the use of solid triphosgene (B27547) (bis(trichloromethyl) carbonate).

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of a chloroformate from an alcohol using triphosgene, adapted from general procedures. This protocol should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, as phosgene is highly toxic.

Materials:

-

n-Hexanol-d13

-

Triphosgene

-

Pyridine (or other suitable base)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with an inert gas inlet (Argon or Nitrogen) is charged with a solution of n-hexanol-d13 in anhydrous dichloromethane.

-

Cooling: The reaction flask is cooled to 0 °C in an ice bath.

-

Addition of Base: Pyridine is added dropwise to the stirred solution.

-

Addition of Triphosgene: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction is exothermic and the addition rate should be controlled to prevent a rise in temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction mixture is then cooled in an ice bath and quenched by the slow addition of water. The organic layer is separated, washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from the deuterated starting material to the final product.

Caption: Synthetic workflow for this compound.

Supply Chain and Quality Control

The procurement of this compound involves a specialized supply chain that ensures the quality and isotopic integrity of the final product.

Caption: Supply chain for this compound.

References

Isotopic Enrichment of Hexyl Chlorocarbonate-d13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment of Hexyl chlorocarbonate-d13, a deuterated analog of hexyl chlorocarbonate. This compound is primarily utilized as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Its deuteration offers a distinct mass shift, enabling precise quantification in complex biological matrices.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the appropriately deuterated precursor, Hexyl-d13 alcohol. This is followed by a phosgenation reaction to yield the final product.

Synthesis of Hexyl-d13 alcohol

The precursor, Hexyl-d13 alcohol (CD3(CD2)5OH), is commercially available with a high isotopic purity, typically ≥98 atom % D. For researchers requiring a custom synthesis, several methods for the deuteration of alcohols have been reported. One common approach involves the reduction of a corresponding carboxylic acid or ester derivative using a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD4).

Phosgenation of Hexyl-d13 alcohol

The conversion of Hexyl-d13 alcohol to this compound is achieved through a reaction with a phosgenating agent. While direct use of phosgene (B1210022) gas is effective, safer alternatives such as triphosgene (B27547) (bis(trichloromethyl) carbonate) are often preferred in a laboratory setting.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of non-deuterated alkyl chloroformates and should be adapted and optimized for the specific deuterated starting material.

Materials:

-

Hexyl-d13 alcohol (≥98 atom % D)

-

Triphosgene

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Hexyl-d13 alcohol (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

-

Addition of Phosgenating Agent: In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane.

-

Reaction: Slowly add the triphosgene solution to the stirred solution of Hexyl-d13 alcohol and pyridine at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and wash sequentially with cold dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Determination of Isotopic Enrichment

The isotopic enrichment of this compound is a critical parameter and is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ²H NMR can be employed to determine the degree of deuteration.

-

¹H NMR: In the ¹H NMR spectrum of a highly enriched sample, the signals corresponding to the hexyl chain protons will be significantly diminished or absent. The isotopic purity can be estimated by comparing the integral of any residual proton signals to the integral of a known internal standard.

-

²H NMR: Deuterium (B1214612) NMR provides a direct method for observing and quantifying the deuterium atoms. The spectrum will show signals at chemical shifts corresponding to the positions of deuteration. The relative integrals of these signals can be used to confirm the isotopic distribution and purity.

Experimental Protocol: NMR Analysis of Isotopic Enrichment

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

For quantitative analysis, a known amount of a suitable internal standard can be added.

¹H NMR Acquisition Parameters (Example):

| Parameter | Value |

| Pulse Sequence | zg30 |

| Number of Scans | 16 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 3.98 s |

| Spectral Width | 20.5 ppm |

²H NMR Acquisition Parameters (Example):

| Parameter | Value |

| Pulse Sequence | zg |

| Number of Scans | 128 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 1.3 s |

| Spectral Width | 15 ppm |

Data Analysis:

-

Process the acquired FID to obtain the NMR spectrum.

-

Perform phase and baseline correction.

-

Integrate the relevant signals in the spectrum.

-

Calculate the isotopic enrichment by comparing the integrals of the residual proton signals (in ¹H NMR) or the deuterium signals (in ²H NMR) to the integral of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution and purity of this compound. The gas chromatograph separates the deuterated compound from any non-deuterated or partially deuterated species, and the mass spectrometer provides information on the mass-to-charge ratio of the eluting compounds.

Experimental Protocol: GC-MS Analysis of Isotopic Purity

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 µg/mL.

GC-MS Parameters (Example):

| Parameter | Value |

| GC | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| MS | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-300 |

| Scan Mode | Full Scan |

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to Hexyl chlorocarbonate.

-

Examine the mass spectrum of this peak. The molecular ion (M⁺) peak for this compound will be shifted by +13 mass units compared to the non-deuterated compound.

-

Determine the isotopic distribution by analyzing the relative intensities of the molecular ion peaks corresponding to different numbers of deuterium atoms (e.g., d0, d1, d2...d13).

-

Calculate the isotopic enrichment by determining the percentage of the d13 isotopologue relative to all other isotopologues.

Data Presentation

The quantitative data for a typical batch of this compound is summarized in the table below.

| Parameter | Specification |

| Chemical Formula | CD₃(CD₂)₅OCOCl |

| Molecular Weight | 177.71 g/mol |

| Isotopic Enrichment | ≥98 atom % D |

| Chemical Purity | ≥97% (GC) |

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Synthesis of this compound.

Caption: Analytical workflow for quality control.

The Strategic Imperative of Deuterium Labeling in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into organic compounds has emerged as a transformative tool. This technique, known as deuterium labeling or deuteration, leverages the kinetic isotope effect (KIE) to favorably modulate the pharmacokinetic and metabolic profiles of drug candidates. By selectively replacing hydrogen with deuterium at specific molecular positions, researchers can significantly enhance a drug's metabolic stability, prolong its half-life, and in some cases, reduce the formation of toxic metabolites. This guide provides a comprehensive technical overview of the core principles, applications, quantitative impact, and experimental methodologies associated with deuterium labeling in organic compounds, with a particular focus on its application in drug discovery and development.

Core Principles: The Deuterium Kinetic Isotope Effect (KIE)

The fundamental principle underpinning the utility of deuterium in modifying drug properties is the Kinetic Isotope Effect (KIE). Deuterium possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (B1232500) (the most common hydrogen isotope). This increased mass results in a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when C-H bond cleavage is the rate-determining step in a chemical or enzymatic process.[1][2]

Many drug metabolism reactions, particularly phase I oxidation reactions catalyzed by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of C-H bonds.[3] By strategically replacing a hydrogen atom at a metabolic "soft spot" with a deuterium atom, the rate of metabolism at that position can be significantly reduced.[4] The magnitude of the primary KIE is expressed as the ratio of the reaction rates (kH/kD) and typically ranges from 2 to 10 for CYP-mediated reactions.[2]

Applications of Deuterium Labeling in Drug Development

The application of deuterium labeling in pharmaceutical research is multifaceted, offering a range of benefits from early-stage discovery to life-cycle management of existing drugs.

Enhancing Pharmacokinetic Profiles

The most prominent application of deuterium labeling is to improve the pharmacokinetic (PK) properties of a drug. By retarding metabolic clearance, deuteration can lead to:

-

Increased Metabolic Stability and Half-life: A slower rate of metabolism results in a longer drug half-life (t½) and increased overall drug exposure (Area Under the Curve or AUC).[2][5]

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration of the drug, which can improve patient compliance.[2]

-

Improved Bioavailability: By reducing first-pass metabolism in the liver, a greater proportion of the administered dose can reach systemic circulation.

-

Reduced Peak-to-Trough Plasma Concentrations: Slower metabolism can lead to lower and more consistent peak plasma concentrations (Cmax), potentially reducing the risk of concentration-dependent side effects.

Modulating Drug Metabolism and Reducing Toxic Metabolites

Deuteration can be employed to alter metabolic pathways. By blocking or slowing down a specific metabolic route, it is possible to:

-

Decrease the Formation of Toxic Metabolites: If a particular metabolite is responsible for a drug's toxicity, deuteration at the site of its formation can mitigate this adverse effect.[6]

-

Promote Favorable Metabolic Pathways ("Metabolic Switching"): Blocking one metabolic pathway may redirect the metabolism of the drug towards other, potentially more favorable, pathways.[4]

Use as Stable Isotope-Labeled Internal Standards (SIL-IS)

Deuterium-labeled compounds are indispensable as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[7][8] Since a deuterated standard is chemically almost identical to the analyte, it co-elutes during chromatography and experiences the same matrix effects and ionization suppression or enhancement in the mass spectrometer.[9] This allows for highly accurate and precise quantification of the analyte in complex biological matrices.[7]

Elucidation of Reaction Mechanisms

The KIE is a powerful tool for investigating the mechanisms of chemical and enzymatic reactions. By measuring the change in reaction rate upon deuterium substitution, researchers can determine whether a C-H bond is broken in the rate-determining step of the reaction, providing valuable insights into the reaction pathway.[10]

Quantitative Data Presentation

The impact of deuterium labeling on the pharmacokinetic properties of drugs is best illustrated through quantitative data. The following tables summarize the comparative pharmacokinetic parameters and in vitro metabolic stability of several deuterated drugs versus their non-deuterated counterparts.

Table 1: Comparative Pharmacokinetic Parameters of Deuterated Drugs

| Drug | Parameter | Deuterated Value | Non-Deuterated Value | Fold Change | Reference |

| Deutetrabenazine | Active Metabolites (α+β)-HTBZ | Tetrabenazine (B1681281) | |||

| Cmax (ng/mL) | 26.5 | 49.3 | 0.54 | [11] | |

| AUC0-last (ng·h/mL) | 304 | 158 | 1.92 | [11] | |

| t½ (h) | 9.9 | 4.8 | 2.06 | [11] | |

| d9-Methadone | Methadone | ||||

| Cmax (ng/mL) | 4.4-fold higher | - | 4.4 | [2] | |

| AUC0-8h | 5.7-fold higher | - | 5.7 | [2] | |

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | 0.19 | [2] | |

| Deucravacitinib (B606291) | (Hypothetical Non-deuterated Analog) | ||||

| t½ (h) | 8-15 | - | - | [12] | |

| Accumulation (Multiple Dosing) | 1.4-1.9-fold | - | - | [12] |

Table 2: In Vitro Metabolic Stability and Kinetic Isotope Effect (KIE) Data

| Compound | Enzyme System | In Vitro CLint (µL/min/mg) (Non-Deuterated) | In Vitro CLint (µL/min/mg) (Deuterated) | KIE (kH/kD) | Reference |

| Enzalutamide (B1683756) | Rat Liver Microsomes | - | 49.7% lower | ~2 | [5] |

| Human Liver Microsomes | - | 72.9% lower | ~2 | [5] | |

| N,N-dimethylphentermine | Cytochrome P-450 | - | - | 1.6 - 2.0 (intramolecular) | [13] |

| (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane | CYP119 Compound I | - | - | 9.8 | [14] |

| CYP2B4 Compound I | - | - | 8.9 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, evaluation, and application of deuterium-labeled compounds.

Synthesis of a Deuterated Compound: Deutetrabenazine

The synthesis of deutetrabenazine involves the introduction of two trideuterated methoxy (B1213986) groups. A common synthetic route is a modification of the classical synthesis of tetrabenazine.[15]

Protocol: Synthesis of Deutetrabenazine [15]

-

Cyclization: Dihydroisoquinoline 67 is cyclized to form the key intermediate 68 in a single step.

-

Deuterated Methylation (Mitsunobu Reaction):

-

To a solution of intermediate 68 and triphenylphosphine (B44618) (PPh₃) in an appropriate solvent (e.g., tetrahydrofuran), add diisopropyl azodicarboxylate (DIAD) at 0 °C.

-

Slowly add deuterated methanol (B129727) (CD₃OD).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield deutetrabenazine.

-

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay is used to determine the intrinsic clearance of a compound and to assess the magnitude of the KIE.

Protocol: Microsomal Stability Assay

-

Reagents and Materials:

-

Pooled human or rat liver microsomes (HLM or RLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Test compounds (deuterated and non-deuterated)

-

Internal standard (for LC-MS analysis)

-

Acetonitrile (B52724) (for reaction quenching)

-

-

Incubation:

-

Pre-incubate the test compound (at a final concentration of, for example, 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer in a 96-well plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression line (Slope = -k, where k is the elimination rate constant; t½ = 0.693/k).

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

-

The KIE is calculated as the ratio of the CLint of the non-deuterated compound to the deuterated compound.

-

Bioanalytical Method Using a Deuterated Internal Standard

This protocol outlines the key steps for quantifying a drug in a biological matrix using a deuterated internal standard.

Protocol: LC-MS/MS Bioanalysis [16]

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analyte and the deuterated internal standard (IS) in a suitable organic solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix (e.g., plasma).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To an aliquot of each unknown sample, calibration standard, and QC sample, add a fixed volume of the IS working solution.

-

Perform sample extraction to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate LC column (e.g., C18).

-

Use a gradient elution with a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for both the analyte and the deuterated IS.

-

-

Data Processing and Quantification:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (analyte peak area / IS peak area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic pathway of tetrabenazine and the impact of deuteration.

Caption: Metabolic pathway of tetrabenazine and the effect of deuteration.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the evaluation of a deuterated drug candidate.

Caption: Experimental workflow for evaluating a deuterated drug candidate.

Logical Relationships

The following diagram illustrates the principle of using a deuterated internal standard in LC-MS analysis.

Caption: Principle of using a deuterated internal standard for quantification.

Conclusion

Deuterium labeling has evolved from a niche tool for mechanistic studies into a mainstream strategy in drug discovery and development. By leveraging the kinetic isotope effect, medicinal chemists can rationally design molecules with improved pharmacokinetic properties, leading to safer and more effective medicines with more convenient dosing regimens. The successful clinical and commercial translation of deuterated drugs like deutetrabenazine and deucravacitinib underscores the significant potential of this approach. As our understanding of drug metabolism and synthetic methodologies for deuterium incorporation continues to advance, the application of deuterium labeling is poised to play an even more critical role in the future of pharmaceutical innovation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. benchchem.com [benchchem.com]